molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

カタログ番号 B1147338
CAS番号: 138067-14-8
分子量: 896.086
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . It consists of a cyclic depsipeptide core and a polyketide side chain unit including three branched methyl groups .


Synthesis Analysis

The first total synthesis of verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit . The depsipeptide core was transformed from the linear peptide by the same method as reported in Hale’s work . A concise synthesis of the tetrahydropyranyl side chain of verucopeptin was achieved using 12 steps in the longest linear sequence and 21 total steps .


Molecular Structure Analysis

Verucopeptin has a unique feature in that it exists in equilibrium between an open form and a closed form via its tetrahydropyran (THP) ring .


Chemical Reactions Analysis

The total synthesis of verucopeptin involved condensation of the depsipeptide core and the side chain, followed by removal of the protective group for construction of the THP ring . Carboxylic acid was obtained by coupling alkyne and aldehyde following structural conversions .

科学的研究の応用

Inhibitor of Hypoxia-Inducible Factor 1 (HIF-1)

Verucopeptin is known to inhibit hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . HIF-1 plays an important role as a transcriptional factor that regulates the expression of a number of genes involved in angiogenesis, gluconeogenesis, and metastasis . Therefore, Verucopeptin’s ability to inhibit HIF-1 makes it a potential candidate for cancer treatment .

Targeting Multidrug-Resistant (MDR) Cancers

Verucopeptin has shown efficacy against multidrug-resistant (MDR) cancers . It has been found to be effective in vivo, making it a potential candidate for clinical applications .

Inhibition of mTORC1 Pathway

Verucopeptin inhibits the mTORC1 pathway, which is involved in cell growth and metabolism . This inhibition could potentially slow down the growth of cancer cells .

Total Synthesis of Verucopeptin

The total synthesis of Verucopeptin has been achieved, which is important for its large-scale production and further research . The synthesis involves the condensation of the depsipeptide core and the polyketide side chain unit .

Investigation of Derivatives

The total synthesis of Verucopeptin allows for the investigation of its derivatives . This could lead to the discovery of new compounds with similar or improved properties .

Targeting the v-ATPase ATP6V1G Subunit

Verucopeptin directly targets the v-ATPase ATP6V1G subunit . This could potentially lead to the development of new therapeutic strategies for treating cancer .

作用機序

Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of Verucopeptin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Verucopeptin primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .

Mode of Action

Verucopeptin interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, Verucopeptin inhibits HIF-1 via the mTORC1 pathway .

Biochemical Pathways

The inhibition of v-ATPase and mTORC1 signaling by Verucopeptin affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of Verucopeptin’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .

Action Environment

Given that verucopeptin is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of Verucopeptin.

将来の方向性

For elucidation of the mode of action of Verucopeptin in more detail, investigation of various derivatives of Verucopeptin is necessary . This could potentially lead to new insights into its mechanism of action and its potential use in cancer chemotherapy.

特性

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verucopeptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。